molecular formula C26H25N3O B5510231 1-methyl-3-(4-phenoxyphenyl)-4-[(2-phenyl-1-azetidinyl)methyl]-1H-pyrazole

1-methyl-3-(4-phenoxyphenyl)-4-[(2-phenyl-1-azetidinyl)methyl]-1H-pyrazole

Cat. No.: B5510231
M. Wt: 395.5 g/mol
InChI Key: AAGHKGHKLSISOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-(4-phenoxyphenyl)-4-[(2-phenyl-1-azetidinyl)methyl]-1H-pyrazole is a useful research compound. Its molecular formula is C26H25N3O and its molecular weight is 395.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.199762429 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tautomerism and Structural Analysis

  • The research on NH-pyrazoles, including similar compounds, highlights their annular tautomerism and structural characteristics as determined by X-ray crystallography. These compounds exhibit complex hydrogen bonding patterns and tautomerism in both solution and solid states, underscoring the versatility of pyrazole derivatives in chemical synthesis and potential pharmaceutical applications (Cornago et al., 2009).

Antimicrobial Activity

  • Azetidin-2-one containing pyrazoline derivatives have been synthesized and evaluated for their antimicrobial activity. This research demonstrates the potential of pyrazole-based compounds in developing new antimicrobial agents, highlighting the importance of structural modifications to enhance biological activity (Shailesh et al., 2012).

Complexation and Colorant Properties

  • Studies on isomeric pyrazolone-based heterocyclic dyes and their metal-ion complexation reveal the ability of these compounds to undergo transformations, such as hydrazone to deprotonated azo/azo-enol transformation. This research showcases the application of pyrazole derivatives in the field of dyes and pigments, offering insights into their structural diversity and coloration properties (Qian et al., 2019).

Rhodium Chemistry

  • The synthesis and characterization of novel pyrazoles with specific substituents (e.g., 3-[4-phenoxyphenyl]) for use in rhodium chemistry illustrate the compound's potential as ligands in organometallic complexes. This research contributes to our understanding of how pyrazole derivatives can influence the behavior and stability of metal complexes, with implications for catalysis and material science (Cano et al., 1997).

Antibacterial and Antifungal Evaluation

  • The synthesis and evaluation of azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one for antibacterial and antifungal activities highlight the potential of pyrazole compounds in the development of new antimicrobial agents. Such studies are crucial for addressing the growing challenge of antibiotic resistance (Chopde et al., 2012).

Properties

IUPAC Name

1-methyl-3-(4-phenoxyphenyl)-4-[(2-phenylazetidin-1-yl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O/c1-28-18-22(19-29-17-16-25(29)20-8-4-2-5-9-20)26(27-28)21-12-14-24(15-13-21)30-23-10-6-3-7-11-23/h2-15,18,25H,16-17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGHKGHKLSISOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)OC3=CC=CC=C3)CN4CCC4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.